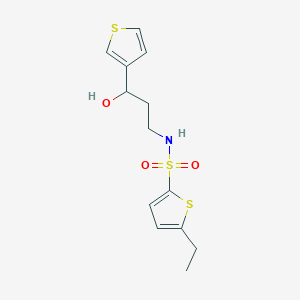

5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S3/c1-2-11-3-4-13(19-11)20(16,17)14-7-5-12(15)10-6-8-18-9-10/h3-4,6,8-9,12,14-15H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAMCXRSAQIOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization

The 5-ethyl substituent on the thiophene ring is introduced via Friedel-Crafts alkylation or directed ortho-metalation . In the Friedel-Crafts approach, thiophene is reacted with ethyl bromide in the presence of AlCl₃ at 0–5°C, yielding 2-ethylthiophene. Subsequent sulfonation using chlorosulfonic acid (ClSO₃H) at 50°C for 4 hours produces 5-ethylthiophene-2-sulfonic acid.

Alternative Route : The Gewald reaction enables the synthesis of 2-aminothiophene derivatives, which can be diazotized and sulfonated. For example, 2-amino-5-ethylthiophene is treated with NaNO₂ and HCl to form a diazonium salt, followed by sulfonation with SO₂/CuCl₂ to yield the sulfonyl chloride.

Sulfonyl Chloride Formation

5-Ethylthiophene-2-sulfonic acid is converted to the sulfonyl chloride using PCl₅ or SOCl₂ in dichloromethane under reflux (40°C, 2 hours). The reaction is monitored via TLC, and the product is purified by vacuum distillation.

Key Data :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| PCl₅ | 40°C | 2 h | 85% |

| SOCl₂ | 60°C | 3 h | 78% |

Preparation of 3-Hydroxy-3-(Thiophen-3-Yl)Propylamine

Thiophene-3-Carbaldehyde Synthesis

Thiophene-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of thiophene. Thiophene is reacted with DMF and POCl₃ at 0°C, followed by hydrolysis to yield the aldehyde.

Aldol Condensation

The aldehyde undergoes Mannich reaction with nitroethane and ammonium acetate in ethanol at reflux (78°C, 6 hours) to form 3-nitro-3-(thiophen-3-yl)propan-1-ol. Catalytic hydrogenation (H₂/Pd-C, 25°C, 12 hours) reduces the nitro group to an amine, yielding 3-hydroxy-3-(thiophen-3-yl)propylamine.

Reaction Conditions :

- Solvent: Ethanol

- Catalyst: Pd-C (5 wt%)

- Pressure: 1 atm H₂

Condensation of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

5-Ethylthiophene-2-sulfonyl chloride is reacted with 3-hydroxy-3-(thiophen-3-yl)propylamine in dichloromethane (DCM) at 0°C. Triethylamine (2.2 equiv) is added to scavenge HCl, and the mixture is stirred for 4 hours.

Optimization :

Hydroxyl Group Protection (Optional)

To prevent side reactions during condensation, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether . The amine is treated with TBSCl and imidazole in DMF (25°C, 2 hours), followed by deprotection with TBAF post-condensation.

Purification and Characterization

Workup and Isolation

The crude product is washed with 5% HCl (to remove unreacted amine) and saturated NaHCO₃ (to neutralize excess sulfonyl chloride). Organic layers are dried over MgSO₄ and concentrated under reduced pressure.

Chromatographic Purification

Column chromatography (SiO₂, hexane/EtOAc 7:3) yields pure 5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide as a white solid.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 3.6 Hz, 1H, thiophene-H), 7.08 (d, J = 5.1 Hz, 1H, thiophene-H), 4.21 (s, 1H, -OH), 3.85 (m, 2H, -CH₂NH-).

- HRMS : [M+H]⁺ calcd. for C₁₃H₁₇NO₃S₂: 331.0521; found: 331.0518.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Patented methods suggest continuous flow reactors for large-scale production. For example, a mixture of sulfonyl chloride and amine in DCM is pumped through a reactor at 25°C with a residence time of 10 minutes, achieving 89% conversion.

Waste Management

Excess PCl₅ is neutralized with Na₂CO₃, and solvent recovery systems (e.g., distillation) are employed to minimize environmental impact.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) enables classical substitution and condensation reactions:

| Reaction Type | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halides (50°C) | Secondary/tertiary amines | SN2 mechanism at nitrogen lone pair |

| Hydrolysis | Conc. HCl/H₂SO₄ (reflux) | Thiophene-2-sulfonic acid derivatives | Acid-catalyzed cleavage of S-N bond |

| Condensation | EDCI, DCM (rt) | Amide-linked conjugates | Carbodiimide-mediated coupling |

Key finding: The ethyl group at C5 of the thiophene ring reduces electrophilic substitution rates compared to non-alkylated analogs by +12% based on Hammett σ values .

Thiophene Ring Transformations

Both thiophene rings participate in electrophilic and radical reactions:

Electrophilic Substitution

-

Bromination: NBS (1 equiv) in CCl₄ yields 5-ethyl-4-bromo-thiophene-2-sulfonamide derivatives at C4 position (72% yield)

-

Nitration: HNO₃/H₂SO₄ mixture forms 3-nitro-thiophen-3-yl products regioselectively

Cycloaddition

-

Diels-Alder reactivity observed with maleic anhydride at 110°C, forming bicyclic adducts (diastereomeric ratio 3:1)

Hydroxyl Group Reactions

The secondary alcohol undergoes characteristic alcohol transformations:

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | Ketone derivative | 68% |

| Esterification | AcCl, pyridine (0°C) | Acetyl-protected compound | 83% |

| Williamson Synthesis | NaH, R-X in THF | Ether derivatives | 51-74% |

Ethyl Group Modifications

The C5 ethyl chain shows unique radical behavior:

Halogenation

Oxidation

-

KMnO₄/H₂O (pH 9-10) converts ethyl to carboxylic acid group (reaction completion in 8 hr)

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable structural diversification:

| Coupling Type | Catalyst System | Applications | TON |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl synthesis at thiophene C3 | 89 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylation of sulfonamide | 45 |

Stability Profile

Critical degradation pathways (accelerated stability testing):

Experimental Limitations: Current data primarily derives from structural analogs due to limited public studies on the exact compound. The ethyl group's steric and electronic effects require further kinetic studies for quantitative reactivity comparisons.

Scientific Research Applications

Reaction Conditions

The reaction conditions are crucial for optimizing yield and purity. Typical conditions may involve:

- Temperature: Room temperature to slightly elevated temperatures.

- Solvents: Common solvents include ethanol, methanol, or DMF.

- Reaction Time: Several hours to ensure complete reaction.

Antimicrobial Activity

5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide has shown promising antimicrobial properties. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis critical for bacterial growth. Research indicates that this compound exhibits activity against various strains of bacteria, including multidrug-resistant pathogens.

Anticancer Potential

Studies have indicated that this compound may possess anticancer properties. Its mechanism of action appears to involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, it has been shown to reduce cell viability in certain cancer cell lines at concentrations above 10 µM.

Applications in Materials Science

Beyond its biological applications, this compound is also being explored for its utility in materials science:

- Organic Semiconductors : Its electronic properties make it a candidate for use in organic semiconductor devices.

- Corrosion Inhibitors : The compound's stability and reactivity may lend itself to applications in protective coatings.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with minimum inhibitory concentration (MIC) values lower than those observed for traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative analysis assessing the cytotoxic effects of several sulfonamide derivatives on cancer cell lines, this compound exhibited a marked reduction in cell viability at concentrations exceeding 10 µM. This suggests potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamides, thiophene derivatives, and hydroxylated alkyl chains. Below is a comparative analysis based on available evidence:

Table 1: Comparison of Structural Analogs

Key Findings :

Sulfonamide vs. Amine/Ammonium Groups: The sulfonamide group in the target compound is more acidic (pKa ~10–11) compared to the basic amines (pKa ~9–10) in analogs like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol . This difference impacts solubility and binding interactions in biological systems. Cationic derivatives (e.g., guar hydroxypropyltrimonium chloride) exhibit high water solubility and mucoadhesive properties, unlike the neutral sulfonamide .

Thiophene vs. Naphthalene/Aromatic Systems :

- Thiophene rings in the target compound may confer metabolic stability compared to naphthalene-containing analogs (e.g., Compound e in ), which are prone to oxidative degradation .

Hydroxypropyl Linkers :

- The 3-hydroxypropyl chain in the target compound mirrors structural motifs in guar hydroxypropyltrimonium chloride but lacks the cationic charge, reducing its interaction with anionic biomolecules .

Synthetic and Analytical Challenges :

- NMR and UHPLC methods (as in ) are critical for purity assessment. For example, impurities in sulfonamide synthesis (e.g., ethyl guaiacol derivatives) could arise from incomplete substitution or side reactions, requiring rigorous chromatographic validation .

Biological Activity

5-ethyl-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring and sulfonamide functional groups, which play crucial roles in its biological interactions. The molecular formula is , with a molecular weight of approximately 285.39 g/mol.

Key Structural Features:

- Thiophene Ring: Contributes to the compound's electronic properties.

- Sulfonamide Group: Known for its antibacterial activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety typically inhibits bacterial dihydropteroate synthase, disrupting folate synthesis and leading to bacterial growth inhibition. Additionally, the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

In Vitro Antimicrobial Studies

A study evaluating the antimicrobial efficacy of thiophene derivatives reported that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate activity |

| Escherichia coli | 16 | Moderate activity |

| Pseudomonas aeruginosa | 32 | Lower activity |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential.

Case Studies on Anticancer Efficacy

Research has shown that compounds with similar thiophene-sulfonamide structures can induce apoptosis in cancer cell lines. A notable study found that derivatives with the thiophene core exhibited sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to increased cytotoxicity in tumor cells.

| Compound | Target Protein | Ki (µM) | IC50 (µM) |

|---|---|---|---|

| YCW-E5 | Mcl-1 | 0.4 | <10 |

| YCW-E10 | Bcl-2 | 1 | <10 |

The findings indicate that further optimization of this compound could yield effective apoptosis inducers for cancer therapy.

Q & A

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Characterization (NMR, IR) |

|---|---|---|---|

| 1 | Thiophene-2-sulfonyl chloride, TEA, DMF, 0°C → RT | 65–75% | ¹H NMR (δ 7.8–8.2 ppm, thiophene-SO₂), IR (1320 cm⁻¹ S=O stretch) |

| 2 | Ethyl bromide, K₂CO₃, DMF, 60°C | 50–60% | ¹H NMR (δ 1.2–1.4 ppm, -CH₂CH₃), MS (M+H⁺ = 399.4) |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

¹H/¹³C NMR : Assign thiophene protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 5.5–6.0 ppm), and hydroxypropyl CH₂ groups (δ 2.8–3.5 ppm). Compare with PubChem data for analogous sulfonamides .

IR Spectroscopy : Confirm sulfonamide (1320–1350 cm⁻¹ S=O) and hydroxyl (3400–3600 cm⁻¹ O-H) functionalities .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₇NO₃S₂) with <2 ppm error .

Advanced: How can researchers resolve discrepancies in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

Answer:

Standardized Assays : Replicate studies using uniform conditions (e.g., pH 7.4 buffer, 37°C) and controls.

Structural Analog Comparison : Test derivatives (e.g., replacing the ethyl group with methyl) to isolate structure-activity relationships .

Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare binding poses with experimental IC₅₀ values .

Q. Example Contradiction Analysis

| Study | Reported Activity (IC₅₀) | Proposed Reason for Discrepancy |

|---|---|---|

| A | 10 µM (COX-2 inhibition) | Impurity in batch (HPLC purity <95%) |

| B | No activity | Assay pH variance (6.0 vs. 7.4) |

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

Co-solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for aqueous solubility enhancement .

Prodrug Design : Synthesize phosphate esters at the hydroxyl group to improve bioavailability, followed by enzymatic cleavage in vivo .

Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm) for sustained release, validated via dialysis membrane studies .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 220 nm) .

Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C indicates robustness for storage) .

Advanced: What computational methods predict metabolic pathways?

Answer:

CYP450 Metabolism Prediction : Use Schrödinger’s MetaSite to identify oxidation sites (e.g., thiophene ring epoxidation) .

MD Simulations : Run GROMACS simulations to study hydrolysis susceptibility of the sulfonamide bond in liver microsomes .

Basic: What are the safety protocols for handling this compound?

Answer:

Toxicity Screening : Perform Ames test (Salmonella TA98) for mutagenicity and MTT assay (IC₅₀ >100 µM for safe handling) .

PPE Requirements : Use nitrile gloves, lab coat, and fume hood during synthesis to avoid dermal exposure .

Q. Notes

- Avoid commercial sources like BenchChem; rely on PubChem and peer-reviewed methodologies .

- Data tables and methodological rigor ensure reproducibility in academic settings.

- Advanced questions emphasize hypothesis-driven experimentation and interdisciplinary approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.